4-Amino-1-phenyl-1H-imidazole-5-carboxylic acid
Description
4-Amino-1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 4, a phenyl group at position 1, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₀H₉N₃O₂, with a calculated molecular weight of 203.20 g/mol. The structural presence of both amino and carboxylic acid groups enhances its reactivity, enabling participation in cyclization and condensation reactions.
Properties
IUPAC Name |
5-amino-3-phenylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)13(6-12-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCUBXETQTSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544430 | |
| Record name | 4-Amino-1-phenyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777814-16-1 | |
| Record name | 4-Amino-1-phenyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Amino-1-phenyl-1H-imidazole-5-carboxylic acid, a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 777814-16-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on xanthine oxidoreductase (XOR), which is crucial in purine metabolism. In vitro studies have shown that it can inhibit XOR with an IC50 in the nanomolar range, making it a potential therapeutic candidate for conditions like gout and hyperuricemia .
- Anticancer Activity : Research indicates that derivatives of imidazole, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, studies involving the MCF-7 breast cancer cell line demonstrated that certain imidazole derivatives possess selective cytotoxicity, suggesting that this compound may also have similar properties .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and disrupt their functions, thereby exerting antimicrobial effects .
Table 1: Summary of Biological Activities
Case Study 1: Xanthine Oxidoreductase Inhibition
In a study focused on the design and synthesis of imidazole derivatives, this compound was identified as a potent inhibitor of XOR. The research involved evaluating several derivatives for their inhibitory potency against XOR in vitro. The results indicated that the compound exhibited significant inhibitory activity at low concentrations, suggesting its potential for treating hyperuricemia .
Case Study 2: Anticancer Activity Assessment
A series of imidazole derivatives were synthesized and tested against the MCF-7 breast cancer cell line. Among these compounds, one derivative showed an IC50 value of 7.9 µM, indicating strong anticancer activity compared to standard treatments like cisplatin . The selectivity of these compounds towards cancer cells over normal cells highlights their therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a detailed comparison of 4-amino-1-phenyl-1H-imidazole-5-carboxylic acid with structurally related imidazole derivatives, highlighting key differences in substituents, functional groups, and applications:
Key Structural and Functional Insights:
Positional Isomerism: Substitution patterns (e.g., amino at position 4 vs. 5) significantly influence reactivity. For instance, this compound’s amino group facilitates nucleophilic reactions, whereas 5-phenylcarbamoyl-3H-imidazole-4-carboxylic acid’s carbamoyl group enhances hydrogen-bonding capacity .
Electronic Effects: Electron-withdrawing groups (e.g., nitro in 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid) increase acidity of the carboxylic acid moiety compared to electron-donating groups like amino .
Biological Relevance : Tetrazole-containing derivatives (e.g., compound) exhibit enhanced coordination properties, making them candidates for metalloenzyme inhibition or drug design .
Aromatic Extensions : Benzoimidazole derivatives (e.g., compound) demonstrate improved aromatic interactions but reduced solubility compared to simpler imidazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
